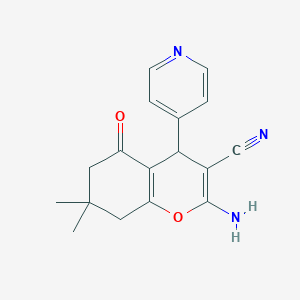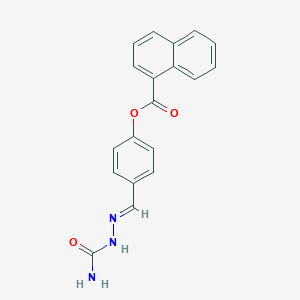![molecular formula C20H17N5O4 B10896690 methyl 2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10896690.png)
methyl 2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzodioxole and pyrazole moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Construction of the pyrazolo[1,5-a]pyrimidine core: This step may involve the cyclization of the pyrazole derivative with a suitable aldehyde or ketone in the presence of a catalyst.
Introduction of the benzodioxole moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a benzodioxole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and reagents used in the synthesis would be selected based on their availability, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, modulating their signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure and may exhibit similar biological activities.
Benzodioxole-containing compounds: Molecules with the benzodioxole moiety are known for their diverse pharmacological properties.
Pyrazole derivatives: Compounds containing the pyrazole ring are widely studied for their medicinal chemistry applications.
Uniqueness
Methyl 2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C20H17N5O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yl)-5-(2-ethylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C20H17N5O4/c1-3-24-15(6-7-21-24)14-9-16(20(26)27-2)25-19(22-14)10-13(23-25)12-4-5-17-18(8-12)29-11-28-17/h4-10H,3,11H2,1-2H3 |
InChI Key |
LIBXFMZWLVVCGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC3=CC(=NN3C(=C2)C(=O)OC)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-ethoxy-4-{(E)-[(2Z)-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B10896607.png)

![5-(difluoromethyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10896624.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10896632.png)
![methyl 5-[(2-methoxy-6-{(E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]furan-2-carboxylate](/img/structure/B10896638.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10896644.png)
![4-{[(E)-{3-[(biphenyl-4-yloxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896646.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10896653.png)
![2-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10896655.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B10896669.png)
![4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896671.png)

![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B10896676.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B10896678.png)
